![molecular formula C15H12N2O B2368614 (3aS,8aR)-2-(Pyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole CAS No. 205647-96-7](/img/structure/B2368614.png)

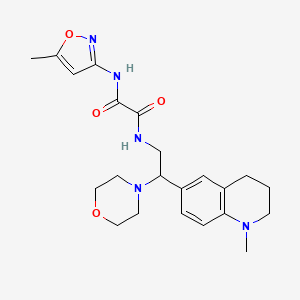

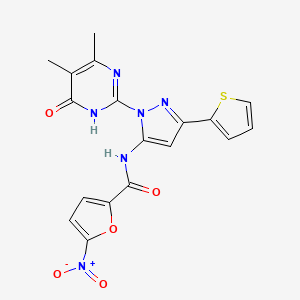

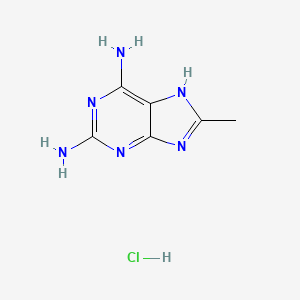

(3aS,8aR)-2-(Pyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(3aS,8aR)-2-(Pyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole, commonly referred to as PPDO, is a heterocyclic compound containing an indeno[1,2-d]oxazole ring system with a pyridine substituent. It is a colorless to pale yellow solid that is insoluble in water, but soluble in organic solvents such as ethanol and acetonitrile. PPDO has been used in the synthesis of several pharmaceuticals, including anti-inflammatory drugs and antifungal agents.

科学的研究の応用

Chiral Bis(oxazoline) Complexes in Catalytic Phospho-Transfer

- Research Context : The study focused on the synthesis and characterisation of complexes containing bis(oxazoline) ligands, including (3aS,8aR)-2-(Pyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole frameworks. These complexes were examined as catalyst precursors in the catalytic phospho-transfer reaction, showing a preference for hydrolysis of diorgano-H-phosphonates (Jiang, Dalgarno, Kilner, Halcrow, & Kee, 2001).

New Pyridine-Containing Oxazoline Ligands in Asymmetric Catalysis

- Research Context : This study synthesized chiral pyridine-containing oxazoline derivatives, including this compound as ligands in metal-catalyzed asymmetric reactions. These compounds were characterized using spectral and X-ray diffraction methods, providing insights into their potential applications in asymmetric catalysis (Wolińska, Wysocki, Branowska, & Karczmarzyk, 2021).

Synthesis of Silver(I) and Gold(I) Complexes with Enantiopure Pybox Ligands

- Research Context : The research involved preparing dinuclear and mononuclear silver and gold complexes containing enantiopure Pybox ligands, such as this compound. These complexes were characterized and evaluated as catalysts in asymmetric addition reactions (Borrajo-Calleja et al., 2016).

Luminescent Properties of Imidazole and Oxazole Based Heterocycles

- Research Context : This study focused on synthesizing oxazole derivatives, including those related to this compound, and exploring their photoluminescent efficiencies. It highlighted the potential applications of these compounds in photoluminescence (Eseola et al., 2011).

Fungicidal Activity of 1,2,4-Triazole Derivatives Containing Oxime Ether and Phenoxyl Pyridinyl Moiety

- Research Context : This research synthesized novel 1,2,4-triazole derivatives containing oxime ether and phenoxy pyridine moiety, assessing their fungicidal activities. The relevance of the compound lies in the broader context of synthesizing pyridine-related heterocyclic compounds (Bai et al., 2020).

Platelet Activating Factor Antagonists

- Research Context : A study on indole compounds substituted at the 3-position by pyrrolo[1,2-c]oxazole groups, related to the structure of this compound, explored their potential as antagonists of platelet-activating factor, potentially useful in treating various disorders (Summers & Albert, 1987).

特性

IUPAC Name |

(3aR,8bS)-2-pyridin-2-yl-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O/c1-2-6-11-10(5-1)9-13-14(11)17-15(18-13)12-7-3-4-8-16-12/h1-8,13-14H,9H2/t13-,14+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPCAXHBKQLBOJG-KGLIPLIRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C3=CC=CC=C31)N=C(O2)C4=CC=CC=N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H](C3=CC=CC=C31)N=C(O2)C4=CC=CC=N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Methyl-1-(oxan-4-yl)pyrazolo[3,4-b]pyridine-5-sulfonyl fluoride](/img/structure/B2368534.png)

![2-bromo-N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2368536.png)

![(E)-8-benzyl-6-(3,4-dimethoxybenzylidene)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4,7(3H,6H,8H)-trione](/img/structure/B2368547.png)

![methyl 6-acetyl-2-[(4-phenylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2368551.png)

![N-{[5-(allylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-4-methylbenzenesulfonamide](/img/structure/B2368552.png)